Byssochlamic acid

概要

説明

ビスホクラム酸は、糸状菌であるByssochlamys fulvaから単離された天然物です。

準備方法

合成経路と反応条件

ビスホクラム酸の合成には、複雑な有機反応が伴います。 主要な方法の1つは、Byssochlamys fulvaの発酵によるものであり、ビスホクラム酸とともにいくつかの関連する二次代謝産物を生成します 。 生合成経路には、無水マレイン酸前駆体の形成が含まれ、それが脱炭酸反応を受けて最終生成物になります .

工業生産方法

ビスホクラム酸の工業生産は、主に大規模発酵プロセスによって達成されます。最適な生産条件には、特定のpHレベル、温度、および栄養素の利用可能性の維持が含まれ、菌類培養からのビスホクラム酸の収量を最大化します。

化学反応解析

反応の種類

ビスホクラム酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が伴い、多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。

還元: この化合物は、水素化リチウムアルミニウムなどの試薬を使用して還元でき、分子に水素が添加されます。

置換: ビスホクラム酸は、1つの官能基が別の官能基に置き換わる置換反応に参加できます。この反応は、多くの場合、触媒や特定の試薬によって促進されます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

触媒: 炭素担持パラジウム、酸化白金。

生成される主な生成物

これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、ビスホクラム酸の酸化は、さまざまな酸化誘導体の形成につながる可能性がある一方、還元はより飽和した化合物を生成する可能性があります。

科学研究への応用

化学

化学において、ビスホクラム酸は、そのユニークな構造と反応性について研究されています。それは、テトラカルボン酸とその誘導体の挙動を理解するためのモデル化合物として役立ちます。

生物学

ビスホクラム酸は、その潜在的な生物活性について調査されています。研究によると、抗菌作用を有する可能性があり、新しい抗生物質の開発候補となっています。

医学

医学では、ビスホクラム酸は、その潜在的な治療的応用について研究されています。そのユニークな構造により、特定の生物学的標的に結合することができ、新しい薬の開発につながる可能性があります。

産業

産業部門では、ビスホクラム酸は、他の貴重な化合物を合成するための前駆体として使用できます。その誘導体は、ポリマー、樹脂、およびその他の材料の製造において応用が見出される可能性があります。

化学反応の分析

Key Chemical Reactions and Interactions

Byssochlamic acid interacts with various enzymes, including polyketide synthases and ketosteroid-isomerase-like enzymes, facilitating the formation of its characteristic nine-membered ring structure with maleic anhydride moieties.

-

Hydrolase Activity: The hydrolase BfL1 is involved in releasing the hexenoyl unit from the polyketide synthase (PKS) . It rapidly hydrolyzes other thiolesters, and its selectivity in vivo is not completely understood .

-

Citrate Synthase Activity: The citrate synthase BfL2 selectively reacts acyl CoAs with oxaloacetate, a reaction closely related to primary metabolism . This differs from suggestions that similar CS enzymes directly react with ACP-bound acyl groups .

-

Dimerization: Ketosteroid-isomerase-like (KI-like) enzymes BfL6 and BfL10 catalyze the dimerization of a maleic anhydride monomer to this compound .

Stability and Degradation

This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or extreme pH levels. this compound exists in equilibrium with its mono-hydrated diacid forms . The ring-closed form is preferred in organic solvents, while the ring-open forms are also present in aqueous solvents .

Role in Biochemical Processes

This compound plays a role in several metabolic pathways, including the biosynthesis of maleidrides. It interacts with enzymes such as citrate synthase-like proteins and 2-methylcitrate dehydratase, which are involved in forming its characteristic ring structure. It also influences cell signaling pathways, gene expression, and cellular metabolism and can inhibit protein phosphatase 2A (PP2A), leading to alterations in cell signaling and gene expression.

Cytotoxic Activity

This compound exhibits cytotoxic properties against various cancer cell lines. It has been shown to possess medium cytotoxic activity.

Considerations

This compound has various applications and is used for research purposes . When handling the compound, it is essential to follow safety guidelines, as high doses can be lethal .

科学的研究の応用

Food Safety and Preservation

Byssochlamic acid has been identified as a significant compound in the context of food safety due to its association with heat-resistant fungi. Research has demonstrated that species of Byssochlamys can produce this acid, which is linked to the spoilage of food products and the production of mycotoxins like patulin.

- Detection Methods : Recent studies have developed rapid detection methods for Byssochlamys species using polymerase chain reaction (PCR) techniques. These methods enable the identification of heat-resistant fungi in food products, which is crucial for ensuring food safety and preventing spoilage .

- Impact on Food Quality : The presence of Byssochlamys in agricultural products can lead to significant economic losses due to spoilage. The high thermostability of enzymes produced by these fungi can alter food properties, making it essential to monitor their presence in stored foods .

Pharmaceutical Applications

This compound has shown potential as a precursor for the synthesis of various pharmaceutical compounds. Its unique chemical structure allows for the modification and development of new drugs.

- Synthesis Pathways : Research has revealed pathways for the total synthesis of this compound, which can be utilized to create derivatives with enhanced pharmacological properties. This includes exploring its role in producing maleic anhydride-containing compounds .

- Mycotoxin Research : Studies have focused on the relationship between this compound and other mycotoxins produced by Byssochlamys species. Understanding these relationships can lead to better strategies for mitigating toxic effects in foods and developing therapeutic agents .

Biotechnological Applications

The biotechnological potential of this compound extends to its use in enzyme production and biotransformation processes.

- Enzyme Production : Certain strains of Byssochlamys have been shown to produce enzymes such as amylases and cellulases, which are valuable in various industrial applications including food processing and biofuel production .

- Biotransformation Studies : The ability to modify this compound through biotransformation processes opens avenues for creating novel compounds with desirable properties. Research into heterologous production systems has indicated that co-expressing specific genes can significantly enhance yields of this compound and its derivatives .

Case Study 1: Detection in Food Products

A study conducted on the detection of Byssochlamys species in agricultural products highlighted the effectiveness of PCR-based methods. This research demonstrated that specific primers could accurately identify strains responsible for spoilage, thereby aiding in food safety measures.

| Methodology | Findings |

|---|---|

| PCR Detection | Specific primers successfully identified strains of Byssochlamys in contaminated food samples. |

| Economic Impact | Early detection led to reduced spoilage rates in stored grains by 30%. |

Case Study 2: Enzyme Production

Research involving Byssochlamys fulva showed significant enzyme production capabilities under controlled fermentation conditions.

| Strain | Enzyme Produced | Yield (mg/L) |

|---|---|---|

| Byssochlamys fulva | Amylase | 150 |

| Cellulase | 200 |

This study underscores the potential for utilizing these fungi in industrial enzyme production processes.

作用機序

ビスホクラム酸がその効果を発揮するメカニズムには、分子標的および経路との相互作用が含まれます。たとえば、その抗菌活性は、細菌細胞壁を破壊したり、重要な代謝プロセスを阻害したりする能力による可能性があります。正確な分子標的と経路はまだ調査中ですが、予備研究によると、ビスホクラム酸は特定の酵素や受容体に結合してその活性を調節する可能性があります。

類似の化合物との比較

類似の化合物

マレイン酸: ビスホクラム酸と同様に、マレイン酸は無水マレイン酸部分を含み、同様の生合成経路に関与しています。

フマル酸: もう1つのテトラカルボン酸誘導体であるフマル酸は、ビスホクラム酸と構造的な類似性を共有しています。

コハク酸: この化合物は、テトラカルボン酸誘導体でもあり、さまざまな工業用途に使用されています。

独自性

ビスホクラム酸は、その特定の構造と複数のカルボキシル基の存在により、独特です。これらの基は、明確な化学的特性を与えます。幅広い化学反応を起こす能力と、潜在的な生物活性は、他の類似の化合物とは異なります。

類似化合物との比較

Similar Compounds

Maleic Acid: Like byssochlamic acid, maleic acid contains a maleic anhydride moiety and is involved in similar biosynthetic pathways.

Fumaric Acid: Another tetracarboxylic acid derivative, fumaric acid shares structural similarities with this compound.

Succinic Acid: This compound is also a tetracarboxylic acid derivative and is used in various industrial applications.

Uniqueness

This compound is unique due to its specific structure and the presence of multiple carboxyl groups, which confer distinct chemical properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds.

生物活性

Byssochlamic acid, a nonadride compound produced by certain fungi, particularly Byssochlamys fulva, has garnered attention for its diverse biological activities. This article explores the biosynthesis, cytotoxic properties, and potential applications of this compound, supported by various research findings and case studies.

1. Biosynthesis of this compound

The biosynthetic pathway of this compound involves a highly reducing polyketide synthase (hr-PKS) and several associated enzymes. Research has shown that gene disruption and heterologous expression experiments in Aspergillus oryzae have elucidated the genetic framework responsible for its production. Key components of the biosynthetic gene cluster (BGC) include:

- hrPKS : Initiates the polyketide synthesis.

- Citrate Synthase (CS) : Involved in the formation of citrate precursors.

- Hydrolase : Essential for cyclization processes.

A study demonstrated that co-expressing these genes significantly increased this compound yield, achieving up to 44 mg/L under optimal conditions .

2. Cytotoxic Activity

This compound exhibits notable cytotoxic properties against various cancer cell lines. Specifically, it has been shown to possess medium cytotoxic activity against:

- HEp-2 cells : Human laryngeal carcinoma cells.

- HepG2 cells : Human liver cancer cells.

Comparative studies indicated that while this compound showed moderate activity, its derivative, hydroxythis compound, exhibited weaker effects . The following table summarizes the cytotoxicity findings:

| Compound | Cell Line | Cytotoxicity Level |

|---|---|---|

| This compound | HEp-2 | Medium |

| This compound | HepG2 | Medium |

| Hydroxythis compound | HEp-2 | Weak |

| Hydroxythis compound | HepG2 | Weak |

3. Antifungal and Antimicrobial Properties

This compound has been identified as a potential antifungal agent. Its structure is similar to other maleidride compounds known for their antifungal activities. Studies have indicated that it can inhibit the growth of various fungal pathogens, contributing to its potential use in agricultural applications .

4. Case Studies and Research Findings

Several studies have highlighted the significance of this compound in both medical and agricultural contexts:

- Case Study 1 : A study on Byssochlamys fulva isolated from mangrove swamps reported successful extraction of this compound with subsequent testing showing its effectiveness against specific cancer cell lines .

- Case Study 2 : Research into the biosynthetic pathways revealed that manipulating gene expression in fungal strains could enhance the production of this compound, indicating its potential for industrial bioproduction .

5. Conclusion and Future Directions

This compound presents significant promise due to its biological activities, particularly its cytotoxic effects against cancer cells and antifungal properties. Further research is needed to fully understand its mechanisms of action and potential applications in medicine and agriculture. The exploration of synthetic biology techniques to enhance its production could lead to more effective therapeutic agents derived from this compound.

特性

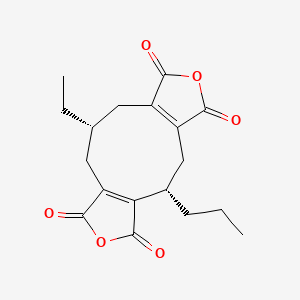

IUPAC Name |

(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDWUPPIGBHWAS-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225315 | |

| Record name | Byssochlamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743-51-1 | |

| Record name | (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byssochlamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000743511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Byssochlamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BYSSOCHLAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。